![molecular formula C23H24N2O3 B4195318 N-cyclopentyl-2-[3-(phenoxyacetyl)-1H-indol-1-yl]acetamide](/img/structure/B4195318.png)
N-cyclopentyl-2-[3-(phenoxyacetyl)-1H-indol-1-yl]acetamide
Overview
Description
N-cyclopentyl-2-[3-(phenoxyacetyl)-1H-indol-1-yl]acetamide, also known as CPI-1189, is a novel compound that has gained attention in recent years due to its potential therapeutic applications. CPI-1189 belongs to the class of indole-based compounds and has been found to exhibit promising pharmacological properties.
Mechanism of Action
The mechanism of action of N-cyclopentyl-2-[3-(phenoxyacetyl)-1H-indol-1-yl]acetamide is not fully understood. However, it has been found to modulate the activity of various neurotransmitters, including dopamine, serotonin, and glutamate. N-cyclopentyl-2-[3-(phenoxyacetyl)-1H-indol-1-yl]acetamide also exhibits antioxidant properties, which may contribute to its neuroprotective effects.
Biochemical and Physiological Effects
N-cyclopentyl-2-[3-(phenoxyacetyl)-1H-indol-1-yl]acetamide has been found to exhibit a range of biochemical and physiological effects. It has been shown to reduce the production of pro-inflammatory cytokines and chemokines, which are involved in the inflammatory response. N-cyclopentyl-2-[3-(phenoxyacetyl)-1H-indol-1-yl]acetamide has also been found to reduce the levels of reactive oxygen species, which are implicated in oxidative stress. Additionally, N-cyclopentyl-2-[3-(phenoxyacetyl)-1H-indol-1-yl]acetamide has been found to improve cognitive function and motor coordination in animal models.
Advantages and Limitations for Lab Experiments
One of the advantages of N-cyclopentyl-2-[3-(phenoxyacetyl)-1H-indol-1-yl]acetamide is its high yield during synthesis, making it suitable for large-scale production. N-cyclopentyl-2-[3-(phenoxyacetyl)-1H-indol-1-yl]acetamide is also relatively stable and can be stored for extended periods without significant degradation. However, one of the limitations of N-cyclopentyl-2-[3-(phenoxyacetyl)-1H-indol-1-yl]acetamide is its relatively low solubility in aqueous solutions, which may affect its bioavailability.
Future Directions
N-cyclopentyl-2-[3-(phenoxyacetyl)-1H-indol-1-yl]acetamide shows great promise for its potential therapeutic applications. Future research should focus on elucidating the exact mechanism of action of N-cyclopentyl-2-[3-(phenoxyacetyl)-1H-indol-1-yl]acetamide and investigating its efficacy in human clinical trials. Additionally, further studies should investigate the potential use of N-cyclopentyl-2-[3-(phenoxyacetyl)-1H-indol-1-yl]acetamide in the treatment of other neurological disorders, such as Huntington's disease and amyotrophic lateral sclerosis.
Conclusion
In conclusion, N-cyclopentyl-2-[3-(phenoxyacetyl)-1H-indol-1-yl]acetamide is a novel compound that exhibits promising pharmacological properties. Its anti-inflammatory, analgesic, and neuroprotective effects make it a potential candidate for the treatment of various neurological disorders. The synthesis method of N-cyclopentyl-2-[3-(phenoxyacetyl)-1H-indol-1-yl]acetamide is efficient, and its biochemical and physiological effects have been extensively studied. Further research is needed to fully understand the mechanism of action of N-cyclopentyl-2-[3-(phenoxyacetyl)-1H-indol-1-yl]acetamide and its potential therapeutic applications.
Scientific Research Applications
N-cyclopentyl-2-[3-(phenoxyacetyl)-1H-indol-1-yl]acetamide has been extensively studied for its potential therapeutic applications. It has been found to exhibit anti-inflammatory, analgesic, and neuroprotective effects. N-cyclopentyl-2-[3-(phenoxyacetyl)-1H-indol-1-yl]acetamide has also been investigated for its potential use in the treatment of Alzheimer's disease, Parkinson's disease, and multiple sclerosis.
properties
IUPAC Name |
N-cyclopentyl-2-[3-(2-phenoxyacetyl)indol-1-yl]acetamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H24N2O3/c26-22(16-28-18-10-2-1-3-11-18)20-14-25(21-13-7-6-12-19(20)21)15-23(27)24-17-8-4-5-9-17/h1-3,6-7,10-14,17H,4-5,8-9,15-16H2,(H,24,27) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CLROBPNKKGSMJW-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)NC(=O)CN2C=C(C3=CC=CC=C32)C(=O)COC4=CC=CC=C4 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H24N2O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
376.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-cyclopentyl-2-[3-(phenoxyacetyl)-1H-indol-1-yl]acetamide |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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